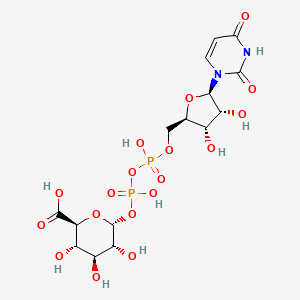

Udp-glucuronic acid

Description

Uridine diphosphate glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

UDP-Glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Uridine diphosphate glucuronic acid has been reported in Homo sapiens and Bos taurus with data available.

A nucleoside diphosphate sugar which serves as a source of glucuronic acid for polysaccharide biosynthesis. It may also be epimerized to UDP iduronic acid, which donates iduronic acid to polysaccharides. In animals, UDP glucuronic acid is used for formation of many glucosiduronides with various aglycones.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903961 | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2616-64-0 | |

| Record name | UDP-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-alpha-D-glucuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of UDP-Glucuronic Acid in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate-glucuronic acid (UDPGA) is a critical co-substrate in the phase II metabolism of a vast array of xenobiotics, including drugs, environmental pollutants, and dietary compounds. This technical guide provides an in-depth examination of the role of UDPGA in xenobiotic metabolism, focusing on the enzymatic processes, regulatory pathways, and methodologies relevant to drug development and toxicological studies. Through a detailed exploration of UDP-glucuronosyltransferases (UGTs), the synthesis of UDPGA, and the clinical implications of this pathway, this document serves as a comprehensive resource for professionals in the field.

Introduction: The Glucuronidation Pathway

Glucuronidation is a major metabolic pathway responsible for the detoxification and elimination of numerous lipophilic compounds.[1] This process involves the enzymatic transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid, to a substrate.[2] This conjugation reaction significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily through urine and bile.[3] The enzymes responsible for this critical reaction are the UDP-glucuronosyltransferases (UGTs).[2]

The glucuronidation reaction can be summarized as follows:

Xenobiotic + this compound -> Xenobiotic-β-D-glucuronide + UDP

This process is paramount in terminating the biological activity of many drugs and in detoxifying potentially harmful substances.[2] However, in some instances, glucuronidation can lead to the formation of reactive metabolites, a process known as bioactivation.[4][5]

The UDP-Glucuronosyltransferase (UGT) Superfamily

The UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver.[2] In humans, 22 functional UGT enzymes have been identified, which are classified into families and subfamilies based on sequence homology: UGT1A, UGT2A, and UGT2B are the main families involved in xenobiotic metabolism.[6][7]

These enzymes exhibit broad and often overlapping substrate specificities, metabolizing a wide range of compounds containing hydroxyl, carboxyl, amino, or thiol functional groups.[8] The UGT1A and UGT2B families are particularly crucial for the metabolism of drugs and other xenobiotics.[9]

UGT Isoform Specificity and Substrate Examples

Different UGT isoforms have preferences for specific substrates. Understanding these specificities is vital for predicting drug metabolism pathways and potential drug-drug interactions.

| UGT Isoform | Common Xenobiotic Substrates |

| UGT1A1 | Bilirubin, Ethinylestradiol, Irinotecan (SN-38) |

| UGT1A3 | Amitriptyline, Imipramine, Ketoprofen |

| UGT1A4 | Lamotrigine, Trifluoperazine, Olanzapine |

| UGT1A6 | Acetaminophen (Paracetamol), Salicylic acid, Valproic acid |

| UGT1A9 | Propofol, Mycophenolic acid, Furosemide |

| UGT2B7 | Morphine, Codeine, Zidovudine (AZT), NSAIDs (e.g., Ibuprofen) |

| UGT2B15 | Oxazepam, Lorazepam, S-Mephenytoin |

Synthesis of this compound

The availability of this compound is a rate-limiting factor for glucuronidation.[10] UDPGA is synthesized in the cytoplasm from glucose-1-phosphate through a two-step enzymatic pathway.

-

UDP-glucose pyrophosphorylase (UGP) catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate.

-

UDP-glucose dehydrogenase (UGDH) then oxidizes UDP-glucose to this compound, using two molecules of NAD+ as a cofactor.[11]

An alternative pathway for this compound synthesis involves the oxidation of myo-inositol.[12]

Diagram: this compound Synthesis Pathway

Caption: Biosynthesis of this compound.

Xenobiotic Metabolism Workflow

The metabolism of xenobiotics often involves two phases. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups on the xenobiotic.[3] This is often a prerequisite for Phase II conjugation reactions, such as glucuronidation.

Diagram: Xenobiotic Metabolism Workflow

Caption: Two-phase xenobiotic metabolism workflow.

Quantitative Data in Xenobiotic Glucuronidation

The kinetics of UGT-mediated reactions are essential for predicting the metabolic fate of drugs. Key parameters include the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibitory constant (IC50).

Table 1: Kinetic Parameters of Selected UGT Substrates

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| UGT1A1 | β-Estradiol | 10 | - | [13] |

| UGT1A3 | Chenodeoxycholic acid | 15 | - | [13] |

| UGT1A4 | Trifluoperazine | 4 | - | [13] |

| UGT1A6 | Serotonin | 4000 | - | [13] |

| UGT1A9 | Propofol | 100 | - | [13] |

| UGT2B7 | Zidovudine | 100 | - | [13] |

Table 2: IC50 Values of Known UGT Inhibitors

| UGT Isoform | Inhibitor | IC50 (µM) | Source |

| UGT1A1 | Nilotinib | <10 | [13] |

| UGT1A3 | Deoxyschizandrin | <100 | [13] |

| UGT1A4 | Hecogenin | <50 | [13] |

| UGT1A6 | Diclofenac | <500 | [13] |

| UGT1A9 | Niflumic acid | <5 | [13] |

| UGT2B7 | Efavirenz | <200 | [13] |

Experimental Protocols

In Vitro UGT Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of a test compound on specific UGT isoforms using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

UGT isoform-specific probe substrate (e.g., β-estradiol for UGT1A1)

-

This compound (UDPGA)

-

Alamethicin

-

Test compound and vehicle control (e.g., DMSO)

-

Potent, known inhibitor (positive control)

-

Incubation buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare Reagents: Prepare stock solutions of the probe substrate, test compound, and positive control in the appropriate solvent. Prepare working solutions by diluting the stocks in incubation buffer.

-

Microsome Preparation: Thaw HLMs on ice. Prepare a microsomal suspension in incubation buffer containing alamethicin to permeabilize the microsomal membrane. Pre-incubate the mixture for a specified time (e.g., 15 minutes) on ice.

-

Incubation Setup: In a 96-well plate, add the microsomal suspension to each well.

-

Add the test compound at various concentrations (typically a 7-point dilution series) or the vehicle control to the respective wells. Also, include wells with the positive control inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) with shaking.

-

Initiate Reaction: Start the reaction by adding the UDPGA solution to all wells.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) with constant shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding a cold quenching solution to each well.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the formation of the glucuronidated metabolite.

-

Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a suitable inhibition model.[14][15]

Diagram: UGT Inhibition Assay Workflow

Caption: Workflow for an in vitro UGT inhibition assay.

Clinical Significance

The efficiency of glucuronidation has significant clinical implications, influencing drug efficacy, toxicity, and inter-individual variability in drug response.

Genetic Polymorphisms

Genetic variations in UGT genes can lead to altered enzyme activity, affecting drug metabolism and the risk of adverse drug reactions.[16] A well-known example is the UGT1A1*28 polymorphism, which is associated with reduced UGT1A1 expression and an increased risk of toxicity from the chemotherapeutic drug irinotecan.[17] Individuals with Gilbert's syndrome also have this polymorphism, leading to mild, unconjugated hyperbilirubinemia.[16]

Drug-Drug Interactions

Co-administration of drugs can lead to interactions at the level of UGT enzymes. One drug may inhibit or induce the glucuronidation of another, altering its plasma concentration and potentially leading to toxicity or reduced efficacy.[15] For example, the co-administration of a potent UGT inhibitor with a drug primarily cleared by glucuronidation can lead to elevated plasma levels of the latter.

Conclusion

This compound and the UGT-mediated glucuronidation pathway are cornerstones of xenobiotic metabolism. A thorough understanding of this system, from the molecular mechanisms of UGT enzymes to the factors influencing UDPGA availability, is indispensable for modern drug discovery and development. The methodologies outlined in this guide provide a framework for assessing the role of glucuronidation in the disposition of new chemical entities, ultimately contributing to the development of safer and more effective therapeutics. The continued investigation into the complexities of UGT regulation, interplay with other metabolic pathways, and the impact of genetic variability will further enhance our ability to predict and manage the metabolic fate of xenobiotics.

References

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15] Facts About: this compound and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 4. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and function of family 1 and family 2 UDP-glucuronosyltransferase genes (UGT1A, UGT2B) in human oesophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Down-regulation of this compound Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. UGT Inhibition | Evotec [evotec.com]

- 15. criver.com [criver.com]

- 16. Genetic polymorphisms of UDP-glucuronosyltransferases and their functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]

The Core Pathway of UDP-Glucuronic Acid Biosynthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-glucuronic acid (UDPGA) is a critical intermediate in mammalian cellular metabolism, serving as the precursor for the synthesis of proteoglycans, hyaluronan, and other essential glycosaminoglycans. Furthermore, it is the indispensable glucuronyl donor for the UDP-glucuronosyltransferase (UGT)-mediated conjugation and subsequent detoxification and elimination of a vast array of endogenous and xenobiotic compounds, including therapeutic drugs. The biosynthesis of UDPGA is a fundamental cellular process with significant implications for both normal physiology and pathological states, including cancer and inflammatory diseases. Dysregulation of this pathway can have profound effects on drug metabolism and cellular function. This technical guide provides an in-depth overview of the core UDPGA biosynthesis pathway in mammalian cells, detailing the enzymatic reactions, kinetic parameters, regulatory mechanisms, and established experimental protocols for its investigation.

Introduction

The primary and most significant route for UDP-glucuronic acid synthesis in mammalian cells is a two-step enzymatic pathway commencing from glucose-1-phosphate. This pathway is localized in the cytoplasm and is meticulously regulated to meet the cellular demands for both structural macromolecules and detoxification processes. The two key enzymes governing this pathway are UDP-glucose pyrophosphorylase (UGP) and UDP-glucose dehydrogenase (UGDH).

The Enzymatic Core of UDPGA Biosynthesis

The biosynthesis of UDPGA from glucose-1-phosphate is a sequential process catalyzed by UGP and UGDH.

Step 1: Synthesis of UDP-Glucose by UDP-Glucose Pyrophosphorylase (UGP)

The initial step involves the formation of UDP-glucose from glucose-1-phosphate and UTP, a reaction catalyzed by UDP-glucose pyrophosphorylase (UGP), also known as UTP-glucose-1-phosphate uridylyltransferase.[1] This reaction is reversible; however, in the cellular environment, it is strongly driven in the forward direction by the subsequent hydrolysis of the pyrophosphate (PPi) product by inorganic pyrophosphatase.[1] UGP2 is considered the primary enzyme responsible for this reaction in mammalian cells.[2]

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

Step 2: Oxidation of UDP-Glucose by UDP-Glucose Dehydrogenase (UGDH)

The second and committing step in the pathway is the NAD+-dependent two-fold oxidation of UDP-glucose to this compound, catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH).[3][4] This irreversible reaction proceeds without the release of an intermediate aldehyde.[5] The human UGDH enzyme is active as a hexamer.[4][6]

Reaction: UDP-Glucose + 2 NAD+ + H₂O → this compound + 2 NADH + 2 H+

Quantitative Data: Enzyme Kinetics

The kinetic parameters of UGP and UGDH are crucial for understanding the efficiency and regulation of the UDPGA biosynthesis pathway. The following tables summarize the available kinetic data for these enzymes from mammalian sources.

Table 1: Kinetic Parameters of Mammalian UDP-Glucose Dehydrogenase (UGDH)

| Species | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Reference |

| Human | UDP-Glucose | 9.7 | - | 0.55 | 8.6 | [7] |

| Human | UDP-Glucose | 7.6 | - | - | - | [7] |

| Human | UDP-Glucose | 25 | - | - | - | [7] |

| Human | NAD+ | - | - | - | 8.6 | [7] |

| Bovine | UDP-Glucose | - | - | - | - | [6] |

Note: V_max_ values are often dependent on the purity and specific activity of the enzyme preparation and may vary between studies.

Table 2: Kinetic Parameters of Mammalian UDP-Glucose Pyrophosphorylase (UGP)

| Species | Substrate | K_m_ (mM) | Reference |

| Human | - | - | [2] |

Note: Detailed kinetic parameters for mammalian UGP are less consistently reported in the readily available literature and can be subject to the specific isoform and experimental conditions.

Regulation of the UDPGA Biosynthesis Pathway

The synthesis of UDPGA is tightly regulated to match cellular requirements.

-

Feedback Inhibition: The final product of the pathway, UDP-xylose (formed from this compound), acts as a feedback inhibitor of UGDH.[7] It binds to the same site as the substrate but functions as an allosteric inhibitor by inducing a conformational change that disrupts the active hexameric structure of the enzyme.[7]

-

Transcriptional Regulation: The expression of the UGDH gene is known to be upregulated by transforming growth factor-beta (TGF-β) and downregulated by hypoxia.[3]

-

Redox State: The activity of UGDH can be influenced by the cellular redox state, with evidence suggesting that oxidative stress can inactivate the enzyme.

Experimental Protocols

Assay of UDP-Glucose Dehydrogenase (UGDH) Activity

This protocol is based on the spectrophotometric measurement of NADH production.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

-

Purified UGDH enzyme or cell lysate

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

-

UDP-Glucose solution (substrate)

-

NAD+ solution (cofactor)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube or a well of a microplate containing the Assay Buffer.

-

Add the NAD+ solution to a final concentration of 10 mM.

-

Add the cell lysate or a known amount of purified UGDH enzyme.

-

Initiate the reaction by adding UDP-Glucose solution to a final concentration of 1 mM.

-

Immediately start monitoring the increase in absorbance at 340 nm at room temperature for 5-10 minutes. The rate of NADH formation is directly proportional to the UGDH activity.

-

The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[8]

Assay of UDP-Glucose Pyrophosphorylase (UGP) Activity

This protocol describes a colorimetric assay based on the quantification of inorganic pyrophosphate (PPi) released during the reaction.

Materials:

-

Colorimetric PPi assay kit (e.g., Malachite Green-based)

-

Spectrophotometer

-

Purified UGP enzyme or cell lysate

-

Assay Buffer: 50 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂, 0.2 mg/ml BSA

-

Glucose-1-Phosphate (Glc-1-P) solution

-

UTP solution

-

Yeast inorganic pyrophosphatase

Procedure:

-

Prepare a reaction mixture containing the Assay Buffer, UTP (1 mM), and yeast inorganic pyrophosphatase (0.5 mU/ml).

-

Add the cell lysate or a known amount of purified UGP enzyme.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding Glc-1-P to a final concentration of 0.5 mM.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction according to the instructions of the PPi assay kit (e.g., by adding a stop solution).

-

Add the colorimetric reagent and measure the absorbance at the specified wavelength.

-

The amount of PPi produced is proportional to the UGP activity and can be quantified using a standard curve of known PPi concentrations.[9]

Quantification of UDP-Glucose and this compound in Mammalian Cells

This protocol outlines a general workflow for the extraction and quantification of UDP-sugars using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Mammalian cells

-

Cold methanol

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

-

UDP-Glucose and this compound standards

Procedure:

-

Extraction:

-

Harvest mammalian cells and quickly wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a known volume of ice-cold 80% methanol.

-

Incubate on ice for 15-30 minutes to allow for complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Quantification by HPLC:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Separate the UDP-sugars using an appropriate gradient of the mobile phase.

-

Detect the UDP-sugars by their UV absorbance (typically around 262 nm).

-

Quantify the concentrations of UDP-Glucose and this compound by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.

-

Visualization of the UDPGA Biosynthesis Pathway and Experimental Workflow

Caption: The core this compound biosynthesis pathway in the cytoplasm.

Caption: Experimental workflow for the UGDH activity assay.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway in mammalian cells, pivotal for both anabolic and catabolic processes. A thorough understanding of the enzymes involved, their kinetics, and regulation is essential for researchers in various fields, from basic cell biology to drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical pathway and its role in health and disease. Further research into the specific isoforms of UGP and UGDH and their tissue-specific regulation will undoubtedly yield deeper insights into the complex roles of UDPGA in mammalian physiology.

References

- 1. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 2. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Reactome | UDP-glucose is oxidised to UDP-glucuronate [reactome.org]

- 5. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

The Gatekeeper of Glucuronidation: A Technical Guide to UDP-Glucose Dehydrogenase in UDP-Glucuronic Acid Synthesis

<_ _ I have gathered a significant amount of information regarding the function of UDP-glucose dehydrogenase (UGDH) in UDP-glucuronic acid (UDP-GlcUA) synthesis. The search results cover the enzyme's structure, catalytic mechanism, regulation, and its role in various metabolic pathways. I have also found some information on experimental protocols and mentions of kinetic data.

However, to fully satisfy the user's request for an "in-depth technical guide or whitepaper," I need to consolidate and organize this information more effectively. Specifically, I need to:

-

Extract and compile quantitative data: I need to go through the search results and pull out specific kinetic parameters like Km, kcat, and Ki values for UGDH from different species. This data is present but scattered across multiple papers. I will need to organize this into a clear, comparative table.

-

Synthesize detailed experimental protocols: The search results provide outlines of experimental methods (e.g., spectrophotometric assays, HPLC). I need to synthesize these into a coherent, step-by-step protocol that a researcher could follow. This will involve combining details from different sources to create a comprehensive methodology.

-

Develop the Graphviz diagrams: I have the necessary information to create the requested diagrams for the signaling pathway (feedback inhibition), the experimental workflow, and the core biochemical reaction. I will need to write the DOT language scripts for these.

-

Structure the whitepaper: I will organize the gathered information into a logical flow, starting with an introduction and moving through the mechanism, kinetics, regulation, and experimental procedures, and concluding with its significance.

Given that I have the raw information, I do not need to perform additional broad searches. The next logical step is to process and synthesize the existing data into the format requested by the user. Therefore, I can now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (UDP)-glucose dehydrogenase (UGDH) is a pivotal enzyme in cellular metabolism, catalyzing the NAD+-dependent two-fold oxidation of UDP-glucose to this compound (UDP-GlcUA).[1][2] This reaction is the primary route for the de novo synthesis of UDP-GlcUA, a critical precursor for a multitude of biosynthetic and detoxification pathways.[3][4] UDP-GlcUA serves as the activated form of glucuronic acid, which is essential for the synthesis of glycosaminoglycans (GAGs) like hyaluronan, heparan sulfate, and chondroitin sulfate, components vital for the extracellular matrix.[5][6] Furthermore, UDP-GlcUA is the donor substrate for UDP-glucuronosyltransferases (UGTs), enzymes that conjugate glucuronic acid to a wide array of endogenous and exogenous compounds, including drugs, toxins, and bilirubin, thereby increasing their water solubility and facilitating their excretion.[7][8] Given its central role, UGDH is a key regulator of these processes, and its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][9] This guide provides an in-depth examination of the function, kinetics, regulation, and experimental analysis of UGDH.

Catalytic Mechanism

The conversion of UDP-glucose to UDP-GlcUA by UGDH is a four-electron oxidation that occurs in two successive NAD+-dependent steps at a single active site, without the release of the intermediate aldehyde.[4][10] The reaction mechanism involves a highly conserved cysteine residue that acts as a catalytic nucleophile.[9][11]

The proposed mechanism proceeds as follows:

-

First Oxidation: The C6 primary alcohol of UDP-glucose is oxidized to an aldehyde. This step is coupled with the reduction of the first molecule of NAD+ to NADH. The catalytic cysteine residue attacks the incipient aldehyde to form a covalent thiohemiacetal intermediate.[4][10]

-

Second Oxidation: The thiohemiacetal intermediate is then oxidized to a thioester intermediate, with the concomitant reduction of a second molecule of NAD+ to NADH.[4][12]

-

Hydrolysis: The thioester intermediate is subsequently hydrolyzed, releasing UDP-GlcUA and regenerating the free enzyme.[12]

This intricate mechanism ensures that the highly reactive aldehyde intermediate is sequestered within the active site, preventing its release and potential off-target reactions.

Enzyme Kinetics and Regulation

The activity of UGDH is tightly regulated to meet the cellular demand for UDP-GlcUA. This regulation occurs at both the kinetic and transcriptional levels.

Allosteric Feedback Inhibition

A primary mechanism for the rapid control of UGDH activity is allosteric feedback inhibition by its product, UDP-GlcUA. However, the ultimate downstream product of one of the major pathways utilizing UDP-GlcUA, UDP-xylose, is a much more potent inhibitor. UDP-xylose is synthesized from UDP-GlcUA and serves as a key signaling molecule, indicating a surplus of precursors for GAG synthesis. This feedback mechanism allows the cell to efficiently modulate the flux through the glucuronic acid pathway.

Quantitative Kinetic Parameters

The kinetic properties of UGDH have been characterized from various species. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The inhibition constant (Ki) quantifies the potency of an inhibitor.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Inhibitor | Ki (µM) | Reference |

| Human | UDP-Glucose | 20 - 50 | 1.5 - 3.0 | UDP-Xylose | 1 - 5 | [12] |

| Human | NAD+ | 40 - 100 | - | NADH | 20 - 60 | [12] |

| Bovine Liver | UDP-Glucose | 10 - 30 | 2.0 - 4.0 | UDP-Xylose | 2 - 8 | [4] |

| Streptococcus pyogenes | UDP-Glucose | 100 - 200 | 5.0 - 10.0 | UDP-GlcUA | 50 - 150 | [13] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Redox Regulation

Recent evidence suggests that UGDH activity can be modulated by the cellular redox state. The catalytic cysteine residue is susceptible to oxidation by reactive oxygen species, such as hydrogen peroxide, which can lead to enzyme inactivation.[14][15] This suggests a potential mechanism for the downregulation of GAG synthesis under conditions of oxidative stress.[15]

Experimental Protocols

Spectrophotometric Assay for UGDH Activity

This protocol describes a continuous spectrophotometric assay to determine UGDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[16]

Materials:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4

-

Substrates:

-

UDP-glucose solution (e.g., 100 mM stock in water)

-

NAD+ solution (e.g., 100 mM stock in water)

-

-

Enzyme: Purified UGDH preparation

-

Instrumentation: UV-visible spectrophotometer capable of reading at 340 nm, with temperature control.

Procedure:

-

Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture by adding the following components:

-

Assay Buffer

-

NAD+ to a final concentration of 1-5 mM

-

UDP-glucose to a final concentration of 0.5-2 mM

-

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add the UGDH enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the range that produces a linear rate of absorbance change for at least 5-10 minutes.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds).

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. The reaction stoichiometry is 2 moles of NADH produced per mole of UDP-glucose oxidized.

-

Formula for Activity (Units/mL):

Activity (µmol/min/mL) = (ΔA340/min) / (ε * path length * 2 * enzyme volume)

Conclusion

UDP-glucose dehydrogenase stands as a central figure in cellular metabolism, meticulously controlling the synthesis of this compound. Its complex catalytic mechanism, coupled with tight allosteric and potential redox regulation, underscores its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a framework for the detailed investigation of UGDH function and kinetics. As research continues to unravel the intricate roles of UGDH in health and disease, a deeper understanding of this enzyme will undoubtedly pave the way for novel therapeutic strategies targeting the diverse pathways it governs.

References

- 1. Reactome | UDP-glucose is oxidised to UDP-glucuronate [reactome.org]

- 2. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of UDP-glucose dehydrogenase is sufficient to modulate hyaluronan production and release, control sulfated GAG synthesis, and promote chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]

- 7. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15] Facts About: this compound and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 9. UDP-glucose dehydrogenase: structure and function of a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] UDP-glucose dehydrogenase: structure and function of a potential drug target. | Semantic Scholar [semanticscholar.org]

- 12. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]

- 15. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

UDP-Glucuronic Acid: The Pivotal Precursor for Glycosaminoglycan Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-glucuronic acid (UDP-GlcA) stands as a central molecule in cellular metabolism, serving as an indispensable precursor for the biosynthesis of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix and play critical roles in cell signaling, development, and various disease pathologies. The synthesis of GAGs is a highly regulated process, and the availability of UDP-GlcA is a key determinant of the rate and extent of GAG production. This technical guide provides an in-depth overview of the biosynthesis of UDP-GlcA, its enzymatic conversion into the repeating disaccharide units of GAGs, the regulatory mechanisms that govern these pathways, and detailed experimental protocols for the quantification of key molecules and the assessment of enzyme activities. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of glycobiology and related areas.

Introduction

Glycosaminoglycans (GAGs) are a class of linear polysaccharides composed of repeating disaccharide units, each typically containing a uronic acid and an amino sugar.[1] Common GAGs include chondroitin sulfate, dermatan sulfate, heparan sulfate, keratan sulfate, and hyaluronic acid.[1] These molecules are integral components of the extracellular matrix (ECM) and the cell surface, where they are often covalently attached to core proteins to form proteoglycans.[2] The diverse structures of GAGs enable them to participate in a wide array of biological processes, including cell adhesion, migration, proliferation, and signaling.[1]

The biosynthesis of GAGs is a complex process that occurs primarily in the Golgi apparatus and, in the case of hyaluronic acid, at the plasma membrane.[3][4] A critical rate-limiting step in this process is the synthesis of the activated uronic acid donor, UDP-glucuronic acid (UDP-GlcA).[5][6] The intracellular concentration of UDP-GlcA directly influences the rate of GAG chain elongation, making its biosynthetic pathway a key regulatory node.[3] Understanding the intricacies of UDP-GlcA metabolism is therefore paramount for elucidating the mechanisms of GAG synthesis in both physiological and pathological contexts. This guide will delve into the core aspects of UDP-GlcA's role as a GAG precursor, providing the necessary technical details for its study.

Biosynthesis of this compound

The primary pathway for UDP-GlcA synthesis in mammalian cells is the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[7][8]

The UDP-Glucose Dehydrogenase (UGDH) Pathway

UGDH is a cytosolic enzyme that catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-GlcA.[7][9] This reaction proceeds through a thiohemiacetal intermediate formed with a cysteine residue in the active site of the enzyme.[7][10]

The overall reaction is as follows: UDP-glucose + 2 NAD⁺ + H₂O → this compound + 2 NADH + 2 H⁺

Alternative Pathways

In plants and some lower animals, an alternative route for UDP-GlcA synthesis exists via the myo-inositol oxygenation pathway.[11][12] However, in mammals, the UGDH-catalyzed oxidation of UDP-glucose is the predominant pathway.[12]

This compound in Glycosaminoglycan Synthesis

Once synthesized, UDP-GlcA is transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters (NSTs).[13][14][15] Inside the Golgi, UDP-GlcA serves as a donor substrate for various glycosyltransferases that catalyze the elongation of GAG chains.[2][16]

GAG Chain Initiation and Elongation

The synthesis of most GAG chains (except for hyaluronic acid) is initiated by the formation of a common tetrasaccharide linker region attached to a serine residue of a core protein.[2] This is followed by the sequential addition of alternating monosaccharide units, one of which is derived from UDP-GlcA.[16] A family of specific glycosyltransferases, each with specificity for the donor sugar, acceptor sugar, and the linkage to be formed, catalyzes this process.[2]

For instance, in the synthesis of chondroitin sulfate, glucuronyltransferases utilize UDP-GlcA to add glucuronic acid residues to the growing polysaccharide chain.[17]

Regulation of this compound and GAG Synthesis

The biosynthesis of UDP-GlcA and its utilization for GAG synthesis are tightly regulated at multiple levels to meet the cell's demand for GAGs.

Allosteric Regulation of UGDH

UGDH is subject to feedback inhibition by its downstream product, UDP-xylose, which is formed from the decarboxylation of UDP-GlcA.[14] UDP-xylose acts as an allosteric inhibitor, providing a mechanism to balance the pools of different UDP-sugars.[14]

Transcriptional and Post-Translational Regulation

The expression of UGDH is regulated by various signaling pathways. For example, Transforming Growth Factor-beta (TGF-β) has been shown to increase UGDH expression via the p38 mitogen-activated protein kinase (MAPK) pathway.[15] Additionally, the MEK-ERK pathway has been implicated in facilitating UGDH-induced GAG release.[15] Hypoxia, on the other hand, has been shown to down-regulate UGDH expression.[8]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes and Transporters

| Enzyme/Transporter | Substrate | Km | Vmax | Source Organism/Tissue |

| UDP-Glucose Dehydrogenase (UGDH) | UDP-Glucose | 0.04 - 0.2 mM | 0.5 - 2.0 µmol/min/mg | Bovine Liver, Human |

| UDP-Glucose Dehydrogenase (UGDH) | NAD⁺ | 0.1 - 0.5 mM | - | Bovine Liver, Human |

| This compound Transporter (High Affinity) | This compound | 1.6 µM | - | Rat Liver ER[11] |

| This compound Transporter (Low Affinity) | This compound | 38 µM | - | Rat Liver ER[11] |

| Human this compound Transporter (High Affinity) | This compound | 13 ± 6 µM | 56 ± 26 pmol/min/mg | Human Liver Microsomes[12] |

| Human this compound Transporter (Low Affinity) | This compound | 374 ± 175 µM | 131 ± 35 pmol/min/mg | Human Liver Microsomes[12] |

Table 2: Cellular Concentrations of UDP-Sugars

| Cell Type/Tissue | UDP-Glucose (nmol/g wet weight) | This compound (nmol/g wet weight) |

| Rat Liver | 250 - 350 | 100 - 200 |

| Guinea Pig Liver | 500 - 700 | 300 - 450[18] |

| Rat Kidney | 100 - 150 | 50 - 80 |

| Lactococcus lactis (Eps+) | ~2.5 - 5.0 (nmol/mg protein) | Not Reported |

Experimental Protocols

UDP-Glucose Dehydrogenase (UGDH) Activity Assay (Spectrophotometric)

Principle: The activity of UGDH is determined by monitoring the rate of NAD⁺ reduction to NADH, which is measured by the increase in absorbance at 340 nm.[1][19]

Materials:

-

Enzyme source (e.g., purified recombinant UGDH, cell or tissue lysate)

-

Assay buffer: 0.1 M Sodium Phosphate, pH 7.4

-

UDP-Glucose solution (e.g., 10 mM stock)

-

NAD⁺ solution (e.g., 100 mM stock)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Assay buffer

-

NAD⁺ to a final concentration of 10 mM

-

Enzyme source (the amount should be optimized to give a linear rate of absorbance change)

-

-

Pre-incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding UDP-Glucose to a final concentration of 1 mM.

-

Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation: Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * mg protein * path length (cm))

Quantification of Sulfated Glycosaminoglycans (sGAGs) using the Blyscan™ Assay

Principle: This colorimetric assay is based on the binding of the cationic dye 1,9-dimethylmethylene blue (DMMB) to the negatively charged sulfated GAGs.[10][20] The resulting GAG-dye complex precipitates and can be quantified after dissociation of the dye.[10]

Materials:

-

Blyscan™ Glycosaminoglycan Assay Kit (containing dye reagent, dissociation reagent, and sGAG standard)

-

Sample containing sGAGs (e.g., cell culture medium, tissue extracts)

-

Microcentrifuge

-

Spectrophotometer or microplate reader capable of reading absorbance at 656 nm

Procedure:

-

Prepare sGAG standards (e.g., 0, 1, 2, 3, 4, 5 µg) in microcentrifuge tubes.

-

Add 100 µL of your sample or standard to a microcentrifuge tube.

-

Add 1.0 mL of the Blyscan dye reagent to each tube.

-

Cap the tubes and mix by inversion for 30 minutes at room temperature.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the sGAG-dye complex.

-

Carefully aspirate and discard the supernatant.

-

Add 0.5 mL of the dissociation reagent to each pellet and vortex to dissolve.

-

Transfer the solution to a cuvette or a 96-well plate and measure the absorbance at 656 nm.

-

Construct a standard curve of absorbance versus sGAG amount and determine the sGAG concentration in your samples.

Quantification of this compound by HPLC

Principle: UDP-GlcA can be separated from other cellular nucleotides and UDP-sugars by high-performance liquid chromatography (HPLC) and quantified by UV detection.[21]

Materials:

-

Cell or tissue samples

-

Perchloric acid or other suitable extraction buffer

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 column

-

Mobile phases (e.g., potassium phosphate buffer with a methanol or acetonitrile gradient)

-

This compound standard

Procedure:

-

Extraction:

-

Homogenize cell or tissue samples in ice-cold perchloric acid (e.g., 0.4 M).

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the extracted sample onto the HPLC column.

-

Elute with a suitable gradient of mobile phases to separate the UDP-sugars.

-

Monitor the elution profile at 262 nm (the absorbance maximum for the uracil base).

-

Identify the UDP-GlcA peak by comparing its retention time with that of a pure standard.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of UDP-GlcA.

-

Calculate the concentration of UDP-GlcA in the samples based on the peak area and the standard curve.

-

Conclusion

This compound is a pivotal metabolite that links central carbohydrate metabolism to the intricate process of glycosaminoglycan biosynthesis. The synthesis of UDP-GlcA, primarily through the action of UGDH, is a critical control point that dictates the availability of this essential precursor for GAG chain elongation. The regulation of UGDH activity and expression by allosteric mechanisms and signaling pathways underscores the cell's ability to fine-tune GAG production in response to various physiological and pathological cues. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the dynamics of UDP-GlcA metabolism and its impact on GAG synthesis. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies targeting diseases associated with aberrant GAG production.

References

- 1. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blyscan⢠- sulfated Glycosaminoglycan (sGAG) assay kit from Biocolor Ltd [biocolor.co.uk]

- 3. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Intracellular inhibition of UDP-glucose dehydrogenase during ethanol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Down-regulation of UDP-glucose dehydrogenase affects glycosaminoglycans synthesis and motility in HCT-8 colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biovendor.com [biovendor.com]

- 8. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ilexlife.com [ilexlife.com]

- 11. Two kinetically-distinct components of this compound transport in rat liver endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transporter-mediated uptake of this compound by human liver microsomes: assay conditions, kinetics, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and functional characterization of microsomal this compound uptake by members of the nucleotide sugar transporter (NST) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of UDP-glucose dehydrogenase is sufficient to modulate hyaluronan production and release, control sulfated GAG synthesis, and promote chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. a3p-scientific.com [a3p-scientific.com]

- 21. Direct determination of this compound in cell extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of UDP-Glucuronic Acid in Drug Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of UDP-glucuronic acid (UDPGA) in the detoxification of drugs and other xenobiotics. We will delve into the biosynthesis of UDPGA, the enzymatic processes of glucuronidation, its regulation, and the experimental methodologies used to study these pathways.

Introduction to Glucuronidation: A Major Phase II Detoxification Pathway

Glucuronidation is a crucial Phase II metabolic process responsible for the detoxification and elimination of a vast array of lipophilic compounds, including a significant percentage of clinically used drugs.[1][2][3][4] This process involves the enzymatic transfer of glucuronic acid from the high-energy donor molecule, this compound, to a substrate. This conjugation reaction dramatically increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[5] The enzymes responsible for this transformation are the UDP-glucuronosyltransferases (UGTs).[2][3][6]

The Cornerstone of Glucuronidation: this compound (UDPGA)

The availability of UDPGA is a rate-limiting factor for glucuronidation. It is synthesized in the cytoplasm from glucose-1-phosphate through a two-step enzymatic process.

2.1. Biosynthesis of this compound

The primary pathway for UDPGA synthesis involves the following steps:

-

UDP-glucose synthesis: Glucose-1-phosphate reacts with UTP, catalyzed by UDP-glucose pyrophosphorylase (UGP), to form UDP-glucose.

-

Oxidation to UDPGA: UDP-glucose is then oxidized to this compound by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH).

This pathway ensures a steady supply of UDPGA for conjugation reactions.

The Workhorses of Detoxification: UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum (ER) of various tissues, with the highest concentration in the liver.[4][6] They are responsible for catalyzing the transfer of glucuronic acid from UDPGA to a wide variety of substrates. The human UGT superfamily is divided into several families, with the UGT1A and UGT2B families being the most important for drug metabolism.[4][6]

3.1. The Glucuronidation Reaction

The general reaction catalyzed by UGTs is as follows:

Drug-XH + this compound → Drug-X-Glucuronide + UDP

Where X can be O, N, S, or C, representing the functional group on the drug that accepts the glucuronic acid moiety.

Quantitative Analysis of UGT-Mediated Drug Metabolism

The efficiency of drug glucuronidation by different UGT isoforms can be quantified by determining their enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). Furthermore, the overall contribution of glucuronidation to a drug's clearance from the body is a critical parameter in drug development.

4.1. Enzyme Kinetic Parameters for UGT Isoforms

The following table summarizes the kinetic parameters of major UGT isoforms for selected drug substrates.

| UGT Isoform | Drug Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A1 | 17β-Estradiol | 7.2 ± 0.8 | 136 ± 4 |

| SN-38 | - | 33.4 | |

| Mycophenolic Acid | - | 110 (7-O-glucuronide) | |

| - | 30 (O-acyl-glucuronide) | ||

| UGT1A6 | 7-Hydroxy-4-trifluoromethylcoumarin | 39 ± 7 | 6043 ± 541 |

| UGT1A9 | Furosemide | - | 1.0 |

| UGT2B7 | S-Naproxen | - | 5.6 |

| Zidovudine | 1844.61 ± 43.85 | 1830.83 ± 59.27 | |

| Tamoxifen | 89.08 ± 23.37 | 743.20 ± 148.60 | |

| Propofol | 196.42 ± 16.58 | 1466.75 ± 43.91 |

Note: Data compiled from various sources.[7][8][9][10][11] Kinetic parameters can vary depending on the experimental conditions.

4.2. Contribution of Glucuronidation to Drug Clearance

The following table illustrates the significant role of glucuronidation in the clearance of several common drugs.

| Drug | Primary UGT Isoforms Involved | Percentage of Clearance via Glucuronidation |

| Zidovudine | UGT2B7 | ~82% |

| Naloxone | UGT2B7 | ~77% |

| Propofol | UGT1A9 | ~56% |

| Morphine | UGT2B7 | ~44% (3- and 6-glucuronidation) |

| Gemfibrozil | UGT2B7 | ~79% |

| Midazolam | UGT1A4 | ~6% |

Note: Data compiled from various sources.[2][12][13] These values can be influenced by factors such as genetics and co-administered drugs.

Regulation of Glucuronidation Pathways

The expression and activity of UGT enzymes are tightly regulated by a network of nuclear receptors and signaling pathways, ensuring an adaptive response to xenobiotic exposure.

5.1. Transcriptional Regulation by Nuclear Receptors

Several nuclear receptors, including the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR), act as xenosensors.[14][15][16] Upon activation by drugs or other foreign compounds, these receptors translocate to the nucleus and induce the transcription of UGT genes.

5.2. The Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a key regulator of cellular defense against oxidative stress.[6] Electrophiles and reactive oxygen species can activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of UGT genes, leading to their induction.[6][10][17][18][19]

Cellular Transport in Glucuronidation

The process of glucuronidation involves the coordinated action of several transport proteins.

6.1. UDPGA Transport into the Endoplasmic Reticulum

UDPGA is synthesized in the cytoplasm, but the active site of UGTs is in the ER lumen. Therefore, UDPGA must be transported across the ER membrane. This is mediated by a specific this compound transporter.[20][21][22]

6.2. Efflux of Glucuronide Conjugates

Once formed in the ER, the more hydrophilic glucuronide conjugates are transported out of the cell by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), located on the cell membrane.[5][23][24][25]

Experimental Protocols

7.1. UGT Activity Assay in Liver Microsomes

This protocol provides a general framework for measuring the activity of UGTs in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound (UDPGA)

-

Drug substrate

-

Alamethicin (a pore-forming agent)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Microsome Preparation: Thaw human liver microsomes on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and alamethicin. Add the drug substrate to the mixture.

-

Pre-incubation: Pre-incubate the reaction mixture with the microsomes for 5 minutes at 37°C to activate the microsomes.[1]

-

Initiation of Reaction: Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of the glucuronide conjugate.

7.2. Quantification of this compound in Liver Tissue

This protocol outlines a method for the extraction and quantification of UDPGA from liver tissue.[26][27][28]

Materials:

-

Liver tissue

-

Ice-cold 60% methanol

-

Chloroform

-

Water (LC-MS grade)

-

Internal standard (e.g., stable isotope-labeled UDPGA)

-

Homogenizer

-

Sonicator

-

Centrifuge (refrigerated)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Weigh a frozen liver tissue sample and homogenize it in ice-cold 60% methanol containing an internal standard.

-

Sonication: Sonicate the homogenate to ensure complete cell lysis.

-

Phase Separation: Add chloroform and water to the homogenate and vortex vigorously to separate the aqueous and organic phases.

-

Centrifugation: Centrifuge the mixture at high speed in a refrigerated centrifuge.

-

Extraction of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the polar metabolites, including UDPGA.

-

Sample Preparation for LC-MS/MS: The extracted aqueous phase may require further cleanup or dilution before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis: Quantify the concentration of UDPGA in the sample using a validated LC-MS/MS method with a suitable chromatography column (e.g., HILIC or ion-exchange).

Conclusion

This compound is a central molecule in the detoxification of a wide range of drugs and other xenobiotics. The efficiency of the glucuronidation pathway, from UDPGA synthesis to the transport of the final conjugates, is a key determinant of drug efficacy and toxicity. A thorough understanding of these processes, supported by robust experimental methodologies, is essential for researchers, scientists, and professionals in the field of drug development. This guide provides a comprehensive overview of the current knowledge and techniques in this critical area of pharmacology and toxicology.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Free and Glucuronidated Cannabinoids in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The roles of breast cancer resistance protein (BCRP/ABCG2) and multidrug resistance-associated proteins (MRPs/ABCCs) in the excretion of cycloicaritin-3-O-glucoronide in UGT1A1-overexpressing HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2-Keap1 signaling pathway regulates human UGT1A1 expression in vitro and in transgenic UGT1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of human drug clearance by multiple metabolic pathways: integration of hepatic and intestinal microsomal and cytosolic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear Receptor Regulation of the UDP-Glucuronosyltransferase 1 Locus and the Role of the Pregnane X Receptor as a Tissue-Specific Master Regulator - ProQuest [proquest.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Carrier-mediated transport of uridine diphosphoglucuronic acid across the endoplasmic reticulum membrane is a prerequisite for UDP-glucuronosyltransferase activity in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 15] Facts About: this compound and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 22. A membrane transporter mediates access of uridine 5'-diphosphoglucuronic acid from the cytosol into the endoplasmic reticulum of rat hepatocytes: implications for glucuronidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DSpace [helda.helsinki.fi]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of uridine diphosphate glucuronic acid concentrations and synthesis in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of tissue this compound levels by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Elevated this compound levels mend drug resistance and stress responses via a protease and a transporter in Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Transport Mechanisms for UDP-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate-glucuronic acid (UDPGA or UDP-GlcUA) is an indispensable nucleotide sugar, serving as the activated glucuronic acid donor for glucuronidation reactions. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs), are critical for the detoxification and excretion of a vast array of endogenous compounds (e.g., bilirubin, steroids) and xenobiotics, including many pharmaceutical drugs.[1][2] The UGTs are primarily located within the lumen of the endoplasmic reticulum (ER) and, to a lesser extent, the Golgi apparatus.[1][3] Since UDPGA is synthesized in the cytosol, its efficient transport across the ER and Golgi membranes is a prerequisite for glucuronidation. This guide provides a comprehensive overview of the molecular machinery, kinetics, and experimental methodologies related to UDPGA intracellular transport, highlighting its significance in cellular physiology and pharmacology.

Core Transport Machinery: The SLC35 Family

The transport of nucleotide sugars from the cytosol into the lumen of the ER and Golgi is mediated by a specific group of proteins known as nucleotide sugar transporters (NSTs), which belong to the Solute Carrier (SLC) superfamily, specifically the SLC35 family.[4][5] These transporters are multipass transmembrane proteins that function as antiporters, exchanging a nucleotide sugar from the cytosol for a corresponding nucleoside monophosphate from the lumen.[6][7]

For UDP-glucuronic acid, the primary transporters identified belong to the SLC35D subfamily.

-

SLC35D1 (UGTrel7): This protein is a key transporter located in the ER membrane.[8][9][10] It exhibits dual specificity, capable of transporting both this compound and UDP-N-acetylgalactosamine (UDP-GalNAc).[6][8][11] This dual function suggests its involvement in both glucuronidation and the biosynthesis of proteoglycans like chondroitin sulfate.[9][10] Loss-of-function mutations in the SLC35D1 gene are associated with severe skeletal dysplasias, such as Schneckenbecken dysplasia, underscoring its critical physiological role.[9][10]

-

SLC35B1: Recent studies have also implicated SLC35B1 as a significant contributor to UDPGA uptake into the ER, thereby modulating UGT activity. Knockdown of SLC35B1 in human liver cell models resulted in decreased glucuronidation activity.[12]

While UGTs themselves were once hypothesized to participate in transport, evidence indicates that NSTs are the distinct entities responsible for translocating UDPGA across the membrane.[13]

The Mechanism of this compound Transport

The transport of UDPGA into the ER and Golgi lumen is an active process that operates via an antiport system .[6] In this mechanism, the transporter facilitates the influx of one molecule of UDPGA from the cytosol into the lumen in strict exchange for one molecule of Uridine Monophosphate (UMP) from the lumen back into the cytosol.

This antiport mechanism is crucial. The UGT-catalyzed reaction within the lumen releases UMP as a byproduct of the glucuronic acid transfer. The outward transport of this UMP is energetically coupled to the inward transport of new UDPGA substrate, ensuring a continuous supply for glucuronidation. Preloading isolated ER or Golgi vesicles with UMP has been shown to stimulate the transport of UDPGA by two- to three-fold, confirming this coupled exchange.[14]

Furthermore, the transport process can be influenced by other nucleotide sugars. For instance, the presence of UDP-N-acetylglucosamine (UDP-GlcNAc) in the ER lumen can stimulate the influx of UDPGA, a phenomenon known as trans-stimulation.[15][16] This suggests a complex interplay and potential shared or interacting transport systems within the ER membrane.[15]

Caption: The antiport mechanism for this compound transport into the ER lumen.

Quantitative Analysis of Transport Kinetics

The transport of UDPGA is a saturable, carrier-mediated process that follows Michaelis-Menten kinetics.[17] Studies using isolated liver microsomes from both human and rat models have revealed the presence of multiple transport components with different affinities for UDPGA.

In rat liver microsomes, at least two distinct transport systems have been identified: a high-affinity component and a low-affinity component.[16] Similar biphasic kinetics have been observed in human liver microsomes (HLM).[18] This suggests that multiple transporters or different states of a single transporter may be involved in UDPGA uptake, ensuring efficient transport across a wide range of cytosolic concentrations.

| Species | Preparation | Component | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Rat | Rough ER Vesicles | High-Affinity | 1.9 | 443 | [19] |

| Rat | Smooth ER Vesicles | High-Affinity | 1.3 | 503 | [19] |

| Rat | ER Vesicles | High-Affinity | 1.6 | - | [16] |

| Rat | ER Vesicles | Low-Affinity | 38 | - | [16] |

| Human | Liver Microsomes | High-Affinity | 13 ± 6 | 56 ± 26 | [18] |

| Human | Liver Microsomes | Low-Affinity | 374 ± 175 | 131 ± 35 | [18] |

Note: Kinetic parameters can vary depending on the experimental system, preparation purity, and assay conditions.

Experimental Protocols

The study of UDPGA transport relies on several key in vitro methodologies. The two most common approaches are the microsomal vesicle transport assay and the reconstituted proteoliposome assay.

Microsomal Vesicle Transport Assay

This method uses vesicles derived from the endoplasmic reticulum (microsomes) isolated from tissues (e.g., liver) or cultured cells. These vesicles maintain their native membrane orientation and protein composition.

Detailed Methodology:

-

Microsome Preparation:

-

Homogenize fresh tissue (e.g., rat liver) in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and mitochondria, followed by a high-speed ultracentrifugation step (~100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet and resuspend in an appropriate buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Transport Assay:

-

Pre-warm a reaction mixture containing isolated microsomes (e.g., 50-100 µg protein) in a transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 5 mM MgCl₂) at 37°C.

-

To study trans-stimulation, vesicles can be pre-loaded with a nucleotide sugar (e.g., UDP-GlcNAc) or UMP prior to the assay.[13]

-

Initiate the transport reaction by adding radiolabeled UDPGA (e.g., [¹⁴C]UDPGA or [³²P]UDPGA) at various concentrations.

-

Incubate for a short, defined period (e.g., 10 seconds to 2 minutes), as uptake is rapid.[19]

-

Terminate the reaction by adding a large volume of ice-cold stop buffer (e.g., transport buffer without MgCl₂) followed by rapid filtration through a nitrocellulose or glass fiber filter to separate the vesicles from the unincorporated substrate.

-

Wash the filters quickly with more ice-cold stop buffer to remove any non-specifically bound radiolabel.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Perform control experiments at 4°C to determine non-specific binding, as transport is temperature-dependent.[19]

-

Subtract the 4°C values from the 37°C values to determine the specific, carrier-mediated uptake.

-

Calculate kinetic parameters (Km and Vmax) by plotting uptake rates against substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Caption: Experimental workflow for a microsomal vesicle UDPGA transport assay.

Reconstituted Proteoliposome Assay

This technique involves solubilizing membrane proteins from the ER or Golgi and re-inserting them into artificial lipid vesicles (liposomes). This allows for the study of a specific transporter in a defined lipid environment, free from other interacting proteins.[4][14]

Detailed Methodology:

-